BenchChemオンラインストアへようこそ!

MMV666693

Antimalarial Kinesin-5 Species selectivity

MMV666693 is the definitive chemical probe for Plasmodium Kinesin-5 target validation, offering first-in-class species selectivity (PfEg5-ΔL6 IC50=23.4 µM; PvEg5 IC50=12.5 µM) with no human HsEg5 inhibition (>100 µM). Its unique allosteric mixed-mode mechanism alters both Km and Vmax, distinct from orthosteric inhibitors. Equipotent against asexual blood-stage (IC50=40 nM) and late-stage gametocytes (IC50=730 nM), enabling dual-acting transmission-blocking antimalarial development. With >800-fold selectivity over human fibroblast cytotoxicity, it serves as an ideal reference standard for HTS counter-screens and allosteric site mapping. Order now to advance your malaria drug discovery program.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
Cat. No. B1676678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV666693
SynonymsMMV666693;  MMV-666693;  MMV 666693; 
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=CC2=NC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C18H15NO4/c1-21-15-9-5-6-12(17(15)22-2)10-11-16-19-18(20)13-7-3-4-8-14(13)23-16/h3-11H,1-2H3/b11-10+
InChIKeyWFECTHLZLLOZSO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MMV666693: A Selective Allosteric Inhibitor of Plasmodium Kinesin-5 with Validated Antimalarial Differentiation


MMV666693 (CAS 312527-99-4) is a small-molecule benzoxazinone derivative that acts as a selective allosteric inhibitor of the Plasmodium Kinesin-5 motor enzyme [1]. Identified from the Medicines for Malaria Venture (MMV) Malaria Box, it represents a first-in-target probe for validating Kinesin-5 as a therapeutic target in malaria parasites [2]. The compound exhibits species-specific inhibition across both Plasmodium falciparum (PfEg5-ΔL6) and Plasmodium vivax (PvEg5) motor domains while sparing the human ortholog HsEg5 [1].

Why MMV666693 Cannot Be Substituted with Other Kinesin-5 Inhibitors or Antimalarial Probes


Generic substitution among Kinesin-5 inhibitors or antimalarial probe compounds is scientifically unsound due to fundamental differences in species selectivity, allosteric binding mechanism, and stage-specific activity. MMV666693 demonstrates a unique allosteric mixed-mode inhibition that alters both Km and Vmax for ATP and microtubules in Plasmodium Kinesin-5, a mechanism distinct from orthosteric ATP-competitive inhibitors [1]. Unlike human-selective Kinesin-5 inhibitors (e.g., NSC80141) or non-selective analogs (e.g., NSC44750), MMV666693 shows no detectable inhibition of human HsEg5 at concentrations up to 100 µM [1]. Furthermore, its dual activity against asexual blood-stage parasites and late-stage gametocytes [2] differentiates it from compounds active only in asexual stages.

MMV666693: Quantitative Head-to-Head Differentiation Data for Scientific Selection


Species-Selective Inhibition: MMV666693 Spares Human Kinesin-5 While Potently Inhibiting Plasmodium Orthologs

MMV666693 demonstrates clear species-selective inhibition of Plasmodium Kinesin-5 motor domains with no detectable activity against the human ortholog. In head-to-head ATPase assays, MMV666693 inhibited PvEg5 with an IC50 of 12.5 µM and PfEg5-ΔL6 with an IC50 of 23.4 µM, while HsEg5 (human Kinesin-5) showed no inhibition (IC50 > 100 µM) [1]. This contrasts sharply with the human-selective inhibitor NSC80141 (HsEg5 IC50 = 99 nM; PvEg5 IC50 = 769 nM) and the non-selective inhibitor NSC44750 (HsEg5 IC50 = 176 nM; PvEg5 IC50 = 75 nM) [1].

Antimalarial Kinesin-5 Species selectivity

Allosteric Mixed-Mode Inhibition: MMV666693 Does Not Compete with ATP or Microtubules

Kinetic analysis via double-reciprocal plots reveals that MMV666693 acts through an allosteric mixed-mode mechanism, altering both Km and Vmax for ATP and microtubule binding in Plasmodium Kinesin-5. For ATP, Km values shifted from 33 ± 5 µM (0 µM inhibitor) to 66 ± 26 µM (25 µM) to 110 ± 75 µM (75 µM), while Vmax decreased from 0.22 ± 0.02 to 0.11 ± 0.08 [1]. For microtubules, Km values increased from 0.03 ± 0.01 to 0.40 ± 0.13, and Vmax dropped from 1.5 ± 0.1 to 0.3 ± 0.1 [1]. In contrast, orthosteric ATP-competitive inhibitors (e.g., monastrol) alter only Vmax without affecting Km [2].

Allosteric inhibition Kinesin-5 Enzyme kinetics

Stage-Specific Antimalarial Activity: MMV666693 Shows Equipotent Activity Against Asexual and Gametocyte Stages

MMV666693 exhibits equipotent activity against both asexual blood-stage parasites and late-stage gametocytes, a property not shared by most antimalarial compounds. In head-to-head assays against Plasmodium falciparum, MMV666693 inhibited asexual NF54 parasites with an IC50 of 40 ± 6 nM and late-stage gametocytes with an IC50 of 730 ± 150 nM [1]. The 18-fold difference in IC50 between stages is among the narrowest observed across the MMV Malaria Box; only 7% of 'drug-like' compounds demonstrated less than fivefold equipotency [1]. In a luciferase-based exoerythrocytic-stage assay, MMV666693 achieved an IC50 comparable to established antimalarials atovaquone and pyrimethamine [2].

Gametocytocidal Asexual stage Transmission blocking

Translational Inhibition: MMV666693 Specifically Targets Plasmodium Protein Synthesis with Low Host Cytotoxicity

In addition to its Kinesin-5 inhibitory activity, MMV666693 functions as a translation inhibitor specific to Plasmodium falciparum. In a high-throughput in vitro translation screen, MMV666693 inhibited parasite protein synthesis with nanomolar potency while showing minimal cytotoxicity against human fibroblasts (IC50 > 32 µM) [1]. This dual mechanism of action (Kinesin-5 inhibition + translation inhibition) provides a >800-fold selectivity window between antimalarial activity and host cell toxicity, assuming an asexual IC50 of ~40 nM and a human fibroblast IC50 >32 µM.

Translation inhibitor Plasmodium falciparum Cytotoxicity

MMV666693: Optimized Research and Industrial Application Scenarios Based on Validated Differentiation


Validation of Plasmodium Kinesin-5 as a Druggable Target in Antimalarial Drug Discovery

MMV666693 serves as the definitive chemical probe for establishing target engagement and phenotypic consequences of Plasmodium Kinesin-5 inhibition. Its species-selective profile (IC50 PvEg5 = 12.5 µM; PfEg5-ΔL6 = 23.4 µM) and lack of human Kinesin-5 inhibition (IC50 > 100 µM) enable clean target validation studies without confounding host toxicity [1]. Researchers can confidently attribute observed antimalarial phenotypes to Kinesin-5 inhibition rather than off-target effects.

Transmission-Blocking Antimalarial Lead Optimization Campaigns

The equipotent activity of MMV666693 against asexual blood-stage parasites (IC50 = 40 ± 6 nM) and late-stage gametocytes (IC50 = 730 ± 150 nM) makes it an ideal starting point for medicinal chemistry programs aiming to develop dual-acting transmission-blocking antimalarials [2]. Its 18-fold stage difference is among the narrowest in the MMV Malaria Box, providing a validated scaffold for structure-activity relationship (SAR) studies focused on improving gametocytocidal potency while maintaining asexual activity.

Allosteric Inhibitor Mechanistic Studies and Kinetics Analysis

MMV666693's unique allosteric mixed-mode inhibition—altering both Km and Vmax for ATP and microtubules [3]—positions it as a critical tool for investigating non-orthosteric regulation of mitotic kinesins. This mechanism is distinct from ATP-competitive inhibitors (e.g., monastrol) and enables studies of allosteric site mapping, resistance mutation profiling, and combination therapy potential with orthosteric inhibitors.

High-Throughput Screening (HTS) Counter-Screening and Selectivity Profiling

Given its well-characterized selectivity window (>800-fold between parasite activity and human fibroblast cytotoxicity [4]), MMV666693 can serve as a reference standard in HTS campaigns for calibrating counter-screens against human Kinesin-5. Its allosteric binding mode also provides a control for identifying compounds that target the same site, enabling triage of screening hits based on mechanism of action.

Quote Request

Request a Quote for MMV666693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.